molecular formula C14H11Br2NO B14961291 2-bromo-N-(4-bromo-2-methylphenyl)benzamide

2-bromo-N-(4-bromo-2-methylphenyl)benzamide

Cat. No.: B14961291
M. Wt: 369.05 g/mol
InChI Key: HAJRBKIAXVEOCK-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromo-2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H11Br2NO and a molecular weight of 369.058 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a benzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-bromo-N-(4-bromo-2-methylphenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-bromo-N-(4-bromo-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-N-(4-bromo-2-methylphenyl)benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

2-bromo-N-(4-bromo-2-methylphenyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

2-bromo-N-(4-bromo-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

HAJRBKIAXVEOCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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